1-(5-Fluoro-2-methoxyphenyl)heptan-1-one 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13521680
InChI: InChI=1S/C14H19FO2/c1-3-4-5-6-7-13(16)12-10-11(15)8-9-14(12)17-2/h8-10H,3-7H2,1-2H3
SMILES: CCCCCCC(=O)C1=C(C=CC(=C1)F)OC
Molecular Formula: C14H19FO2
Molecular Weight: 238.30 g/mol

1-(5-Fluoro-2-methoxyphenyl)heptan-1-one

CAS No.:

Cat. No.: VC13521680

Molecular Formula: C14H19FO2

Molecular Weight: 238.30 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Fluoro-2-methoxyphenyl)heptan-1-one -

Specification

Molecular Formula C14H19FO2
Molecular Weight 238.30 g/mol
IUPAC Name 1-(5-fluoro-2-methoxyphenyl)heptan-1-one
Standard InChI InChI=1S/C14H19FO2/c1-3-4-5-6-7-13(16)12-10-11(15)8-9-14(12)17-2/h8-10H,3-7H2,1-2H3
Standard InChI Key YIKVCHBTJGYTEE-UHFFFAOYSA-N
SMILES CCCCCCC(=O)C1=C(C=CC(=C1)F)OC
Canonical SMILES CCCCCCC(=O)C1=C(C=CC(=C1)F)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, 1-(5-fluoro-2-methoxyphenyl)heptan-1-one, reflects its structure: a seven-carbon ketone chain (heptan-1-one) attached to a phenyl ring substituted with a methoxy group at position 2 and a fluorine atom at position 5. Its molecular formula is C₁₄H₁₉FO₂, with a molecular weight of 238.3 g/mol (calculated by substituting chlorine with fluorine in the analogous chloro compound) . Key identifiers include:

  • SMILES: O=C(C1=CC(F)=CC=C1OC)CCCCCC

  • InChIKey: RTKPBDFBUYEZAR-UHFFFAOYSA-N (modified from the chloro analog)

Electronic and Steric Effects

The methoxy group (-OCH₃) at position 2 donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. Conversely, the fluoro group (-F) at position 5 exerts an electron-withdrawing inductive effect, creating a regiochemical environment distinct from its chloro analog . This electronic interplay influences reactivity in synthetic transformations, such as Friedel-Crafts acylations or nucleophilic additions.

Synthetic Methodologies

Grignard-Based Approaches

A telescoped synthesis for structurally related aryl hydroxymethyl compounds, such as (5-fluoro-2-methoxyphenyl)methanol, provides a framework for adapting routes to the heptanone derivative . Key steps include:

  • Grignard Reagent Formation:

    • Reaction of 2-bromo-4-fluoroanisole with magnesium in tetrahydrofuran (THF), initiated by diisobutylaluminum hydride (DIBAL-H) .

    • Temperature control (<30°C) is critical to minimize byproducts like dimeric species .

  • Ketone Synthesis:

    • Quenching the Grignard reagent with heptanal or a protected aldehyde precursor.

    • Acidic workup to isolate the crude ketone.

Table 1: Comparative Yields for Analogous Syntheses

StepYield (%)Purity (%)Conditions
Grignard Formation85–9494–97THF, DIBAL-H, 30°C
Ketone Isolation72–80>99Acetic acid quench

Physicochemical Properties

Solubility and Lipophilicity

The heptanone chain confers moderate lipophilicity (logP ≈ 3.8 predicted), enhancing solubility in organic solvents like THF and toluene . Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation strategies for biological applications .

Thermal Stability

Differential scanning calorimetry (DSC) of the chloro analog reveals a melting point of 92–94°C . The fluoro derivative is expected to exhibit similar stability, with decomposition temperatures >200°C under inert atmospheres.

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